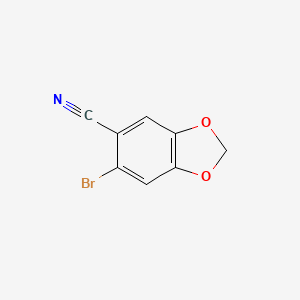
6-Bromo-1,3-benzodioxol-5-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H4BrNO2. It is also known by other names such as 2-Bromo-4,5-methylenedioxybenzonitrile and 6-Bromopiperonylonitrile . This compound is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a nitrile group. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
6-Bromo-1,3-benzodioxole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromo-1,3-benzodioxole-5-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-5-carbonitrile. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzodioxole ring .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-1,3-benzodioxole-5-carbonitrile may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require catalysts or bases to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,3-benzodioxole-5-carbonitrile depends on its specific application. In chemical reactions, the bromine and nitrile groups play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition or reduction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-methylenedioxybenzonitrile
- 6-Bromopiperonylonitrile
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carbonitrile
- 5-Bromo-6-bromomethyl-1,3-benzodioxole
Uniqueness
6-Bromo-1,3-benzodioxole-5-carbonitrile is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various chemical transformations and applications .
Propiedades
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZLOORQHTWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377428 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-26-9 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)





![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)




